Ataralgin is classified as a non-opioid analgesic. It is often found in various formulations, including tablets and syrups, and is available over the counter in many countries. The primary active ingredients typically include paracetamol (acetaminophen), which contributes to its pain-relieving properties, along with other components that may enhance its therapeutic effects.
The synthesis of Ataralgin involves several chemical processes aimed at combining its active ingredients effectively. The primary method includes the following steps:
These processes are conducted under controlled conditions to ensure the purity and efficacy of the final product.
Ataralgin undergoes various chemical reactions during its synthesis and metabolism:
These reactions are crucial for both the synthesis of Ataralgin and its metabolic pathways within the human body.
Ataralgin exerts its analgesic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the synthesis of prostaglandins—compounds that mediate inflammation and pain.
This dual mechanism contributes to its effectiveness as an analgesic agent.
These properties are essential for understanding how Ataralgin behaves during storage and administration.
Ataralgin is widely used in clinical settings for:
Research continues to explore additional applications of Ataralgin in managing chronic pain conditions while minimizing side effects associated with stronger analgesics.
Ataralgin emerged during the late 20th century, coinciding with increased scientific interest in rational polypharmacy for pain management. Developed initially in Central Europe, it received its first marketing authorization in Slovakia on June 18, 1981, under the regulatory framework of the Czechoslovak pharmaceutical system [4]. This approval positioned Ataralgin among early combination analgesics designed to target multiple pain pathways simultaneously. Its formulation—paracetamol (325 mg), guaiphenesin (130 mg), and caffeine (70 mg)—reflects contemporaneous research on adjuvant synergism, where non-analgesic components were found to potentiate primary analgesic effects [2] [6]. Historically, such combinations aimed to reduce the required dose of individual analgesics (e.g., paracetamol) while broadening the therapeutic scope to include pain associated with muscle tension and inflammation.
Ataralgin belongs to the ATC class N02BE71 ("Paracetamol, combinations with psycholeptics") under the broader category of Other Analgesics and Antipyretics (N02B) [4] [10]. This classification denotes its composition:
Unlike opioid-containing combinations (e.g., codeine/paracetamol, classified under N02AJ), Ataralgin avoids narcotic scheduling, placing it among non-opioid first-line analgesics. Its classification underscores the therapeutic rationale of integrating non-opioid actives with distinct but complementary mechanisms [6] [8].
Ataralgin’s regulatory journey illustrates regional divergences in combination analgesic acceptance:
Table 1: Global Regulatory Status of Ataralgin
Region | Status | Regulatory Basis | Marketer |
---|---|---|---|
Slovakia/Czechia | Approved (1981) | National MA (Unlimited) | Glenmark Pharmaceuticals |
EU | Variable | National Procedures | Not specified |
USA | Not approved | N/A | N/A |
Recent regulatory trends (e.g., MHRA’s 2025 guidelines on decentralized manufacturing) could influence future manufacturing adaptations but have not yet impacted Ataralgin’s status [7].
Pharmacological Mechanisms and Therapeutic Rationale
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7